molecular formula C14H20O6 B15123629 (4-Methylphenyl)methyl beta-D-glucopyranoside

(4-Methylphenyl)methyl beta-D-glucopyranoside

Cat. No.: B15123629
M. Wt: 284.30 g/mol
InChI Key: FASWEAILDZURBF-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl beta-D-glucopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl beta-D-glucopyranoside typically involves the reaction of 4-methylbenzyl alcohol with beta-D-glucopyranosyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the glycosidic bond, leading to the formation of different glycosides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced aromatic rings.

    Substitution: Various glycosides.

Scientific Research Applications

(4-Methylphenyl)methyl beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Employed in enzyme assays to study the activity of glycosidases.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable glycosidic bonds.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl beta-D-glucopyranoside involves its interaction with specific enzymes such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the sugar moiety and the aglycone. The molecular targets include the active sites of glycosidases, where the compound binds and undergoes enzymatic cleavage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl beta-D-glucopyranoside
  • Phenyl beta-D-glucopyranoside
  • 4-Methylumbelliferyl beta-D-glucopyranoside

Uniqueness

(4-Methylphenyl)methyl beta-D-glucopyranoside is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery systems and enzyme assays.

Properties

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(4-methylphenyl)methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C14H20O6/c1-8-2-4-9(5-3-8)7-19-14-13(18)12(17)11(16)10(6-15)20-14/h2-5,10-18H,6-7H2,1H3

InChI Key

FASWEAILDZURBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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